molecular formula C11H16N2O5S B1336359 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-4-carboxylic acid CAS No. 697258-72-3

1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-4-carboxylic acid

Cat. No.: B1336359
CAS No.: 697258-72-3
M. Wt: 288.32 g/mol
InChI Key: KSOBUALYXXFMAH-UHFFFAOYSA-N
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Description

1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C11H16N2O5S and its molecular weight is 288.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >43.2 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Characterization : The compound has been synthesized and characterized using spectroscopic techniques. Its structure, confirmed by X-ray diffraction, reveals a chair conformation of the piperidine ring and a distorted tetrahedral geometry around the sulfur atom. It exhibits both inter- and intramolecular hydrogen bonds, highlighting its potential in crystallography and molecular structure studies (Naveen et al., 2015).

Biological Activities and Applications

  • Potential Biological Activities : Research indicates the relevance of similar compounds in biological activities. For instance, 1,3,4-oxadiazole bearing compounds, a class related to the subject compound, have shown promise due to their biological activities. These compounds have been synthesized and screened for enzyme inhibition, indicating potential in drug discovery (Khalid et al., 2016).

  • Antioxidant and Anticholinesterase Activities : A study involving sulfonyl hydrazone scaffold and piperidine rings, components similar to the subject compound, demonstrated their antioxidant capacity and anticholinesterase activity. This suggests potential applications in medicinal chemistry for conditions where oxidative stress and cholinesterase inhibition are relevant (Karaman et al., 2016).

Catalytic Applications

  • Catalytic Activities : Piperidine-4-carboxylic acid functionalized nanoparticles, related to the compound , have been developed as novel catalysts. They have been used in the efficient synthesis of certain organic compounds, indicating potential uses in catalysis and organic synthesis (Ghorbani‐Choghamarani & Azadi, 2015).

Antibacterial Properties

  • Antibacterial Potential : Derivatives of piperidine, which include the structure of the subject compound, have shown significant antibacterial activities. This suggests possible uses in the development of new antibacterial agents (Aziz‐ur‐Rehman et al., 2017).

Metabolic Studies

  • Involvement in Metabolic Pathways : Studies involving similar compounds have explored their oxidative metabolism, indicating their potential role in understanding metabolic pathways and drug metabolism (Hvenegaard et al., 2012).

Properties

IUPAC Name

1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O5S/c1-7-10(8(2)18-12-7)19(16,17)13-5-3-9(4-6-13)11(14)15/h9H,3-6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSOBUALYXXFMAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424553
Record name 1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57263903
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

697258-72-3
Record name 1-[(3,5-Dimethyl-4-isoxazolyl)sulfonyl]-4-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=697258-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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